molecular formula C20H31NO3 B2812230 (3r,5r,7r)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)adamantane-1-carboxamide CAS No. 899730-19-9

(3r,5r,7r)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)adamantane-1-carboxamide

Cat. No.: B2812230
CAS No.: 899730-19-9
M. Wt: 333.472
InChI Key: SDNJBRLTOHKLRX-UHFFFAOYSA-N
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Description

(3r,5r,7r)-N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)adamantane-1-carboxamide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique adamantane core, which is a diamondoid hydrocarbon, and a spirocyclic moiety that includes a 1,4-dioxaspiro[4.5]decane ring. The adamantane structure is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r,5r,7r)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)adamantane-1-carboxamide typically involves multiple steps:

    Formation of the 1,4-Dioxaspiro[4.5]decane Ring: This can be achieved through a Prins reaction, where an aldehyde reacts with a diol in the presence of an acid catalyst to form the spirocyclic ether.

    Adamantane Derivative Preparation: Adamantane can be functionalized to introduce a carboxamide group. This often involves the conversion of adamantane to adamantane-1-carboxylic acid, followed by amide formation using appropriate reagents like carbodiimides.

    Coupling of the Spirocyclic and Adamantane Moieties: The final step involves coupling the spirocyclic intermediate with the adamantane derivative. This can be done using a variety of coupling agents under mild conditions to preserve the integrity of both moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Prins reaction and automated systems for the coupling steps to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, which can be functionalized further.

    Reduction: Reduction reactions can be used to modify the spirocyclic ether, potentially opening the ring or reducing functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the carboxamide group.

Major Products

    Oxidation: Products may include hydroxylated or ketone derivatives of the adamantane core.

    Reduction: Reduced forms of the spirocyclic ether or the carboxamide group.

    Substitution: Various substituted amides or thioamides, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3r,5r,7r)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)adamantane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a versatile intermediate in organic synthesis.

Biology

The compound’s unique structure allows it to interact with biological macromolecules in specific ways, making it a candidate for drug design and development. Its stability and rigidity can enhance the binding affinity and selectivity of potential pharmaceuticals.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. The adamantane core is known for its antiviral properties, and the spirocyclic moiety can be tailored to enhance biological activity.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and resins, due to its stable and rigid structure.

Mechanism of Action

The mechanism of action of (3r,5r,7r)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core can interact with hydrophobic pockets in proteins, while the spirocyclic moiety can form hydrogen bonds or other interactions with active sites. This dual interaction can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.

    Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.

    Rimantadine: Another antiviral drug with an adamantane core.

Uniqueness

(3r,5r,7r)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)adamantane-1-carboxamide is unique due to its spirocyclic moiety, which is not present in the other compounds. This spirocyclic structure can confer additional stability and specific interactions that are not possible with the simpler adamantane derivatives.

This detailed overview provides a comprehensive understanding of (3r,5r,7r)-N-(1,4-dioxaspiro[45]decan-2-ylmethyl)adamantane-1-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO3/c22-18(19-9-14-6-15(10-19)8-16(7-14)11-19)21-12-17-13-23-20(24-17)4-2-1-3-5-20/h14-17H,1-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNJBRLTOHKLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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